Product packaging for Benzoic acid, 2-[(2-methylphenyl)thio]-(Cat. No.:CAS No. 87548-96-7)

Benzoic acid, 2-[(2-methylphenyl)thio]-

Cat. No.: B1334747
CAS No.: 87548-96-7
M. Wt: 244.31 g/mol
InChI Key: YLXSMYHGUVJZLR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-methylphenyl)thio]- is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-[(2-methylphenyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-[(2-methylphenyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2S B1334747 Benzoic acid, 2-[(2-methylphenyl)thio]- CAS No. 87548-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSMYHGUVJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385001
Record name Benzoic acid, 2-[(2-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87548-96-7
Record name Benzoic acid, 2-[(2-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Landscape and Academic Significance of Benzoic Acid, 2 2 Methylphenyl Thio

Contextualization within Aromatic Carboxylic Acid and Thioether Chemistry Research

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in numerous natural products and pharmaceuticals. nih.gov The carboxylic acid moiety imparts acidic properties and serves as a versatile handle for a wide array of chemical transformations. Thioethers, on the other hand, are a crucial class of organosulfur compounds known for their unique reactivity and presence in various biologically active molecules and functional materials.

The compound in focus, Benzoic acid, 2-[(2-methylphenyl)thio]-, represents a confluence of these two important functional groups. The spatial arrangement of the carboxylic acid and the thioether linkage at the ortho position of the benzene (B151609) ring can lead to intramolecular interactions that influence the molecule's conformation, reactivity, and potential applications. Research into aromatic carboxylic acids often explores their synthesis, acidity, and derivatization, while thioether chemistry is rich with studies on their synthesis, oxidation, and role as ligands in catalysis. This particular molecule offers a platform to investigate the interplay between these two functionalities.

Strategic Importance of the 2-Thioarylbenzoic Acid Scaffold in Advanced Chemical Research

The 2-thioarylbenzoic acid scaffold, of which Benzoic acid, 2-[(2-methylphenyl)thio]- is a prime example, is of significant strategic importance in several areas of advanced chemical research. This structural motif is a key component in a variety of compounds that exhibit interesting biological activities and material properties.

In the realm of medicinal chemistry , diaryl sulfides and their derivatives have been investigated for their potential as therapeutic agents. For instance, they have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The specific arrangement of the carboxylic acid and the thioether in the 2-thioarylbenzoic acid scaffold can allow for specific interactions with biological targets, such as enzymes and receptors.

In materials science , the incorporation of sulfur-containing moieties into aromatic structures can lead to materials with unique photophysical and electronic properties. Thioethers can influence the charge transport characteristics of organic semiconductors and the luminescent properties of organic light-emitting diodes (OLEDs). The 2-thioarylbenzoic acid scaffold provides a tunable platform for the design of novel functional materials.

Furthermore, in coordination chemistry , the carboxylic acid and the sulfur atom of the thioether can act as a bidentate ligand, capable of coordinating with various metal ions. This can lead to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

Evolution of Synthetic Strategies for Related Compounds and Structural Analogues

While specific synthetic procedures for Benzoic acid, 2-[(2-methylphenyl)thio]- are not extensively documented in publicly available literature, the synthesis of the broader class of 2-thioarylbenzoic acids and diaryl sulfides is well-established. These methods provide a clear roadmap for the preparation of the target compound.

One of the classical and most widely used methods for the formation of the aryl-sulfur bond is the Ullmann condensation . This copper-catalyzed reaction typically involves the coupling of an aryl halide with a thiol. In the context of synthesizing Benzoic acid, 2-[(2-methylphenyl)thio]-, this would involve the reaction of 2-chlorobenzoic acid or 2-bromobenzoic acid with 2-methylthiophenol in the presence of a copper catalyst and a base. While effective, traditional Ullmann conditions often require high temperatures. Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed C-S coupling reactions.

Another powerful synthetic tool is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution reaction can be employed to construct diaryl thioethers. The reaction involves the rearrangement of a suitably substituted precursor, often activated by an electron-withdrawing group on one of the aromatic rings.

More contemporary approaches, such as palladium-catalyzed cross-coupling reactions , have also emerged as highly efficient methods for C-S bond formation. These reactions offer high functional group tolerance and generally proceed under milder conditions than the classical Ullmann reaction.

The table below summarizes some of the key synthetic strategies applicable to the synthesis of 2-thioarylbenzoic acids.

Synthetic StrategyReactantsCatalyst/ReagentsGeneral Conditions
Ullmann Condensation Aryl halide (e.g., 2-chlorobenzoic acid), Thiol (e.g., 2-methylthiophenol)Copper (e.g., CuI, Cu powder), Base (e.g., K₂CO₃)High temperature, polar solvent
Smiles Rearrangement Suitably substituted precursor with an ether or thioether linkageBaseIntramolecular reaction
Palladium-Catalyzed Cross-Coupling Aryl halide/triflate, ThiolPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), BaseMild to moderate temperature

Interdisciplinary Research Trends Involving the Compound's Structural Motifs

The structural motifs present in Benzoic acid, 2-[(2-methylphenyl)thio]-, namely the aromatic carboxylic acid and the diaryl thioether, are at the heart of several interdisciplinary research trends.

The investigation of biologically active molecules containing these motifs is a major area of focus. Researchers are actively exploring the synthesis and structure-activity relationships of diaryl sulfides as potential anticancer, antibacterial, and antiviral agents. The carboxylic acid group can enhance water solubility and provide a key interaction point with biological targets.

In the field of supramolecular chemistry , the ability of the carboxylic acid to form robust hydrogen-bonding networks is being exploited to construct well-defined molecular assemblies. The interplay of hydrogen bonding from the carboxylic acid and potential π-π stacking interactions from the aromatic rings can lead to the formation of interesting supramolecular structures such as dimers, chains, and sheets. The crystal structure of the analogous oxygen-containing compound, 2-(o-tolyloxy)benzoic acid, reveals the formation of hydrogen-bonded dimers. It is highly probable that Benzoic acid, 2-[(2-methylphenyl)thio]- would exhibit similar supramolecular behavior.

Organocatalysis is another burgeoning field where these structural motifs are relevant. While not directly a catalyst itself, the 2-thioarylbenzoic acid scaffold can be incorporated into more complex molecules designed to act as organocatalysts for various organic transformations. The combination of a Brønsted acidic site (the carboxylic acid) and a Lewis basic site (the thioether sulfur) in a defined spatial arrangement could be harnessed for cooperative catalysis.

Identification of Current Gaps and Future Opportunities in the Research Domain of Benzoic acid, 2-[(2-methylphenyl)thio]-

Despite the rich chemistry of its constituent parts, the specific compound Benzoic acid, 2-[(2-methylphenyl)thio]- remains largely unexplored. This presents a significant opportunity for future research.

Key Research Gaps:

Detailed Synthesis and Characterization: There is a lack of published, optimized synthetic protocols specifically for Benzoic acid, 2-[(2-methylphenyl)thio]-. Comprehensive characterization data, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction, is currently unavailable.

Physicochemical Properties: A thorough investigation of its physicochemical properties, such as its pKa value, solubility, and thermal stability, has not been reported.

Biological Activity Screening: The potential biological activities of this compound have not been systematically evaluated. Screening for anticancer, antimicrobial, and enzyme inhibitory activities could reveal interesting therapeutic potential.

Material Science Applications: The potential of this compound as a building block for functional materials, such as organic semiconductors or luminescent materials, has not been explored.

Coordination Chemistry: The coordination behavior of Benzoic acid, 2-[(2-methylphenyl)thio]- with different metal ions is an untapped area of research.

Future Opportunities:

Development of Efficient Synthetic Routes: The development of a high-yielding and scalable synthesis for this compound would be a valuable contribution.

Exploration of Biological Potential: A comprehensive biological evaluation of the compound and its derivatives could lead to the discovery of new therapeutic leads.

Design of Novel Materials: The unique combination of functional groups makes this compound an attractive candidate for the design of novel organic materials with tailored electronic and photophysical properties.

Investigation of Supramolecular Chemistry: A detailed study of its self-assembly behavior in the solid state and in solution could lead to the development of new supramolecular architectures.

Computational Studies: Theoretical calculations could provide valuable insights into the electronic structure, conformational preferences, and reactivity of the molecule, guiding future experimental work.

Advanced Synthetic Methodologies for Benzoic Acid, 2 2 Methylphenyl Thio and Its Structural Analogues

Carbon-Sulfur Bond Formation Strategies

The formation of the C-S bond in diaryl thioethers can be achieved through several distinct strategic approaches. These methodologies primarily include transition metal-catalyzed cross-coupling reactions, radical-mediated thiol-ene additions, and nucleophilic aromatic substitutions, each offering unique advantages in terms of scope, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis stands as one of the most powerful and versatile tools for constructing C-S bonds. nih.gov Catalysts based on palladium, copper, and nickel are the most employed for the cross-coupling of aryl halides or their surrogates with thiols. researchgate.net These reactions have seen significant advancements, moving from harsh classical conditions, like the Ullmann condensation, to milder, more efficient, and highly selective modern protocols. beilstein-journals.org

The success of transition metal-catalyzed C-S coupling reactions is critically dependent on the design of the catalytic system, particularly the choice of ligand. Ligands play a crucial role in stabilizing the metal center, promoting key elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation, which can be a significant issue due to the strong coordination of sulfur compounds to transition metals. nih.govresearchgate.net

For palladium-catalyzed reactions, early systems often utilized triphenylphosphine. However, the development of sterically bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines, has dramatically increased the scope and efficiency of these couplings. nih.gov Biaryl monophosphine ligands, for example, have been shown to form exceptionally effective catalysts that promote C-S coupling under mild conditions with soluble bases. nih.gov The use of well-defined, bench-stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio has also become common practice, offering high efficiency and simplifying reaction setup. nih.gov

Copper-catalyzed systems, which are advantageous due to the lower cost and toxicity of copper compared to palladium, have also been significantly improved through ligand design. researchgate.netresearchgate.net Bidentate ligands, such as 1,10-phenanthroline and oxalic diamides, have proven effective in promoting the coupling of aryl halides with thiols, often with low catalyst loadings and under mild conditions. rsc.orgresearchgate.net

Nickel catalysis offers a cost-effective alternative, particularly for the activation of less reactive but more abundant aryl chlorides. researchgate.net The design of multidentate and strong electron-donating ligands is crucial for stabilizing the high oxidation state nickel intermediates involved in the catalytic cycle. researchgate.net

Table 1: Selected Transition Metal Catalytic Systems for Diaryl Thioether Synthesis

Catalyst/Precatalyst Ligand Base Solvent Substrates Key Features
Pd₂(dba)₃ Xantphos i-Pr₂NEt Toluene Aryl halides, Thiols Broad scope for aryl and alkyl thiols. beilstein-journals.org
Pd(OAc)₂ Biaryl Monophosphines NaOt-Bu Dioxane Aryl bromides, Thiols Room temperature reaction, high functional group tolerance. nih.gov
CuI 1,10-Phenanthroline K₂CO₃ Toluene Aryl iodides, Thiols Effective for S-aryl thioacetate synthesis. researchgate.net
CuI Oxalic Diamide Ligands K₂CO₃ DMAc Aryl chlorides/bromides, Thiols Low catalyst loading, mild conditions. rsc.org
NiCl₂(dppe) - K₂CO₃ DMF Aryl triflates, Alkyl thiols Air-stable precatalyst, mild conditions, short reaction times. researchgate.net

Understanding the reaction mechanism is paramount for the rational design of new and improved catalytic systems. acs.org For palladium-catalyzed C-S bond formation, the generally accepted mechanism involves a catalytic cycle comprising three key steps:

Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)L₂].

Thiolate Exchange/Transmetalation: The thiolate anion (Ar'-S⁻) displaces the halide from the palladium complex to form a palladium(II) thiolato aryl complex, [Pd(Ar)(SAr')L₂]. This can occur via direct substitution or through a base-assisted pathway.

Reductive Elimination: The final step involves the formation of the C-S bond and the diaryl thioether product (Ar-S-Ar'), regenerating the active Pd(0) catalyst. nih.gov

Mechanistic studies have revealed that reductive elimination from the Pd(II) thiolato aryl complex is often a facile process. nih.gov A significant challenge in these reactions is the potential for catalyst deactivation through the formation of stable off-cycle species, such as palladium-thiolate dimers. nih.gov The design of bulky ligands helps to prevent the formation of such inactive species, maintaining catalyst activity. nih.gov

Copper-catalyzed mechanisms are often more complex and less definitively understood than their palladium counterparts. They can involve Cu(I)/Cu(III) catalytic cycles, where the strong electron-donating ligands are required to stabilize the unstable Cu(III) intermediate. researchgate.net

Thiol-Ene Additions and Related Radical Mechanisms for Thioether Formation

The thiol-ene reaction is a powerful method for C-S bond formation that proceeds via a free-radical mechanism. vander-lingen.nl This reaction involves the addition of a thiol (R-SH) across a double bond (an ene) to form a thioether. wikipedia.org It is characterized by high efficiency, stereoselectivity, and often proceeds under mild conditions, initiated by light, heat, or a radical initiator. wikipedia.org

The mechanism for the radical-mediated thiol-ene reaction is a chain process:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. acsgcipr.org

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. frontiersin.org

While highly effective for hydrothiolation of alkenes, the direct application of the thiol-ene reaction for the synthesis of diaryl thioethers like Benzoic acid, 2-[(2-methylphenyl)thio]- is not straightforward, as it requires an appropriate unsaturated precursor. However, the underlying principles of radical-mediated C-S bond formation are relevant. For instance, photocatalyzed reactions involving the generation of aryl radicals from diazonium salts and subsequent trapping with thiosulfates represent a related strategy for thioether construction. nih.govecnu.edu.cn These methods highlight the potential of radical pathways in forming C-S bonds under mild, light-mediated conditions. nih.govecnu.edu.cn

Nucleophilic Aromatic Substitution with Thiolate Anions

Nucleophilic aromatic substitution (SₙAr) provides a direct, transition-metal-free pathway to diaryl thioethers. This reaction involves the attack of a nucleophilic thiolate anion on an aryl halide. For the reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group (halide). researchgate.net

However, recent studies have demonstrated that SₙAr reactions can be achieved even with less activated or electron-rich heteroaryl halides under specific conditions. The choice of base and solvent is critical. For instance, the combination of potassium carbonate (K₂CO₃) as the base and dimethylacetamide (DMAc) as the solvent has been shown to facilitate the SₙAr of various electron-poor aryl and heteroaryl halides with thiols at room temperature or slightly elevated temperatures (up to 100 °C). rsc.orgnih.gov This approach avoids the cost and potential toxicity of transition metal catalysts. rsc.org

Table 2: Comparison of C-S Bond Formation Strategies

Strategy Mechanism Key Advantages Key Limitations
Transition Metal Catalysis Catalytic cross-coupling Broad substrate scope, high efficiency, good functional group tolerance. nih.gov Catalyst cost/toxicity (Pd), potential for catalyst poisoning by sulfur. researchgate.net
Thiol-Ene Addition Free-radical chain reaction High atom economy, mild conditions, metal-free. vander-lingen.nl Primarily for alkene hydrothiolation; not a direct route to diaryl thioethers.
Nucleophilic Aromatic Substitution (SₙAr) Addition-elimination Metal-free, simple conditions, cost-effective. researchgate.net Often requires activated aryl halides with electron-withdrawing groups. researchgate.net

Functionalization of the Benzoic Acid Moiety

Once the core structure of Benzoic acid, 2-[(2-methylphenyl)thio]- is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization, allowing for the creation of a library of analogues with potentially modulated properties.

The carboxylic acid can be readily converted into a variety of other functional groups through standard organic transformations.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling reagents like DCC or HATU) followed by reaction with primary or secondary amines produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Under certain conditions, the carboxyl group can be removed entirely. nih.gov

Intramolecular Cyclization: The carboxyl group can participate in intramolecular reactions. For example, reaction of a precursor like 2-mercaptobenzoic acid with a bromomethyl ketone can lead to an intermediate sulfanylbenzoic acid, which then undergoes in-situ intramolecular cyclization involving the carboxylic acid to form a benzothiophene scaffold. rsc.orgrsc.org

Furthermore, the carboxylate group can act as a directing group in C-H activation/functionalization reactions. For example, ruthenium-catalyzed ortho-C-H arylation of benzoic acids can be used to introduce additional aryl groups selectively at the position adjacent to the carboxylate. nih.gov This strategy allows for the late-stage functionalization of the benzoic acid ring itself, providing access to more complex biaryl structures. nih.gov

Directed Ortho-Metalation Strategies for Precursor Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high precision. wikipedia.orgbaranlab.org

In the context of synthesizing precursors for Benzoic acid, 2-[(2-methylphenyl)thio]-, the thioether moiety itself can act as a directing group, although it is considered a weaker DMG. organic-chemistry.org The heteroatom on the DMG, in this case, the sulfur atom, acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. wikipedia.org This complexation increases the kinetic acidity of the protons at the ortho-positions, facilitating their removal by the strong base. organic-chemistry.orguwindsor.ca

A general scheme for the DoM of a diaryl thioether is presented below:

Scheme 1: General Representation of Directed Ortho-Metalation of a Diaryl Thioether

Where Ar and Ar' are aryl groups, R-Li is an organolithium base, and E+ is an electrophile.

For the synthesis of the target molecule, a diaryl thioether precursor would undergo ortho-lithiation, followed by quenching with a suitable electrophile that can be later converted to a carboxylic acid group, such as carbon dioxide or a protected carboxyl equivalent. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and reaction conditions (solvent, temperature, additives like TMEDA) is critical for the success of the reaction, influencing the efficiency and regioselectivity of the metalation. baranlab.orguwindsor.ca

Parameter Influence on Directed Ortho-Metalation Typical Reagents/Conditions
Directing Metalation Group (DMG) Coordinates with the organolithium reagent to direct deprotonation to the ortho-position.-CONR₂, -OMe, -SO₂NR₂, Thioether (-SAr)
Organolithium Base Effects the deprotonation of the aromatic ring.n-BuLi, s-BuLi, t-BuLi
Solvent Influences the aggregation state and reactivity of the organolithium reagent.THF, Diethyl ether
Additive Can break up organolithium aggregates, increasing reactivity.TMEDA (N,N,N',N'-tetramethylethylenediamine)
Electrophile Reacts with the aryllithium intermediate to introduce the desired functional group.CO₂, Isocyanates, Aldehydes, Ketones

Carboxylation Reactions for Aromatic Ring Functionalization

Carboxylation is a fundamental transformation in organic synthesis for the introduction of a carboxylic acid moiety. In the synthesis of Benzoic acid, 2-[(2-methylphenyl)thio]-, carboxylation of a pre-formed diaryl thioether precursor is a key step.

One innovative approach involves the photo-induced carboxylation of the C(sp²)–S bond in aryl thiols and their derivatives using carbon dioxide (CO₂). nih.govresearchgate.net This method offers a catalyst-free pathway to aryl carboxylic acids under mild conditions. nih.gov The reaction is believed to proceed through the in-situ generation of a carbon dioxide radical anion (CO₂•⁻) and a disulfide intermediate. These species then undergo a radical substitution to yield the desired carboxylated product. nih.gov This methodology is particularly attractive due to its good functional group tolerance and broad substrate scope. nih.govresearchgate.net

Aryl thioethers have been shown to undergo smooth carboxylation with CO₂ under optimized photochemical conditions. researchgate.net

Table 1: Key Features of Photo-induced Carboxylation of Aryl Thioether Derivatives

FeatureDescription
Reactant Aryl thioether derivative
Carbon Source Carbon Dioxide (CO₂)
Conditions Photochemical (e.g., 365 nm LEDs), room temperature
Catalyst Catalyst-free
Key Intermediates Carbon dioxide radical anion (CO₂•⁻), Disulfide
Advantages Mild conditions, good functional group tolerance, wide substrate scope

Multi-Component Reactions (MCRs) for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. For the synthesis of diaryl thioethers like Benzoic acid, 2-[(2-methylphenyl)thio]-, MCRs can provide a convergent and streamlined approach.

A notable example is the one-pot synthesis of unsymmetrical diaryl thioethers from two different aryl bromides and a thiol surrogate. nih.gov This palladium-catalyzed process allows for the sequential coupling of the two aryl groups to the sulfur atom in a single reaction vessel, avoiding the isolation of intermediate thioethers. nih.gov The use of a thiol surrogate like triisopropylsilanethiol (TIPS-SH) circumvents the need for often unstable and malodorous thiols. nih.gov

Another MCR strategy involves a three-component reaction of aryldiazonium salts, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and alkyl bromides to furnish aryl alkyl thioethers. organic-chemistry.org While this specific example yields alkyl aryl thioethers, the principle of combining multiple components in one pot can be adapted for the synthesis of diaryl thioethers.

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Intermediates and Derivatives

The synthesis of complex structural analogues of Benzoic acid, 2-[(2-methylphenyl)thio]- often requires high levels of chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in the synthesis of advanced intermediates, it might be necessary to modify one part of the molecule while leaving other sensitive functional groups intact.

Regioselectivity is crucial for controlling the position of substituents on the aromatic rings. As discussed, DoM is a prime example of a highly regioselective reaction. wikipedia.org Another approach to achieve regioselectivity is through the use of thiourea-mediated synthesis of thioethers. researchgate.net This method can provide symmetrical and unsymmetrical thioethers with good control over the product distribution, avoiding the formation of byproducts. researchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes important when chiral centers are present in the structural analogues. While the parent molecule is achiral, derivatives may contain stereogenic centers. The development of stereoselective methods, such as the use of chiral catalysts or auxiliaries, is essential for the synthesis of enantiopure compounds. For example, the principles of asymmetric synthesis using bifunctional organocatalysts can be applied to create chiral heterocyclic molecules. mdpi.com

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acsgcipr.org This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reactions

A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents. acsgcipr.org

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often enhanced reaction rates. A novel method for the synthesis of diaryl thioethers from aryl halides and carbon disulfide has been developed that proceeds under solvent-free conditions using an ionic liquid, 1,8-diazabicyclo acs.orgrsc.orgundec-7-enium acetate ([DBUH][OAc]), which acts as both the catalyst and the reaction medium. rsc.org This metal-free system operates under mild conditions and allows for the easy separation and reuse of the ionic liquid. rsc.org Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling), also represent a promising solvent-free approach for nucleophilic substitution reactions. researchgate.net

Aqueous medium reactions are also highly desirable from a green chemistry perspective. The development of synthetic methods that can be performed in water as the solvent is a key area of research. For example, a copper-catalyzed three-component one-pot synthesis of aryl sulfides using sulfur powder has been reported to proceed under aqueous conditions. mdpi.com

Biocatalysis and Organocatalysis in Thioether Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical transformations. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, environmentally benign conditions. princeton.edu While the application of biocatalysis to C-S bond formation is still an emerging field, the principles of enzyme discovery and directed evolution, which have been successfully applied to C-C and C-N bond formation, hold great promise. princeton.eduresearchgate.netnih.gov Engineered enzymes, such as cytochrome P450s, have shown potential in catalyzing a wide range of reactions and could be tailored for thioether synthesis. researchgate.net

Organocatalysis , the use of small organic molecules as catalysts, provides a valuable alternative to metal-based catalysts, which are often toxic and expensive. acs.orgiciq.orgsemanticscholar.orgnih.gov A straightforward, thiol-free organocatalytic protocol for the synthesis of thioethers has been developed using an indole thiolate organocatalyst. acs.orgiciq.orgsemanticscholar.orgnih.gov This photochemical method is activated by visible light (405 nm) and proceeds under mild conditions. acs.orgiciq.orgsemanticscholar.orgnih.gov Tetramethylthiourea serves as a simple sulfur source, and the method is tolerant of a wide range of functional groups. acs.orgiciq.orgsemanticscholar.orgnih.gov Another example of organocatalysis is the DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents to produce diarylmethyl thioethers. rsc.orgnih.gov

Table 2: Comparison of Sustainable Synthesis Approaches for Thioethers

ApproachKey FeaturesAdvantages
Solvent-Free Synthesis Reactions conducted without a solvent, often using mechanochemistry or ionic liquids.Reduced waste, cost-effective, potentially faster reaction rates. rsc.orgresearchgate.net
Aqueous Medium Synthesis Reactions performed in water as the solvent.Environmentally benign, safe, and inexpensive solvent. mdpi.com
Biocatalysis Use of enzymes as catalysts.High selectivity, mild reaction conditions, environmentally friendly. princeton.eduresearchgate.net
Organocatalysis Use of small organic molecules as catalysts.Metal-free, often mild conditions, good functional group tolerance. acs.orgiciq.orgsemanticscholar.orgnih.gov

Flow Chemistry Applications for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability. For the synthesis of "Benzoic acid, 2-[(2-methylphenyl)thio]-" and its structural analogues, flow chemistry provides a powerful platform to overcome challenges associated with conventional methods, such as poor heat and mass transfer, long reaction times, and difficulties in handling hazardous reagents. The application of continuous-flow technologies enables precise control over reaction parameters, leading to improved yields, higher purity, and a more sustainable synthetic process.

One of the primary reactions for the synthesis of diaryl thioethers, the core structure of "Benzoic acid, 2-[(2-methylphenyl)thio]-", is the Ullmann condensation. This reaction typically involves the coupling of a thiol with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. In a batch setting, these conditions can lead to side reactions and decomposition of the product. Flow chemistry mitigates these issues by utilizing microreactors with high surface-area-to-volume ratios, which allows for rapid heating and cooling and precise temperature control. This minimizes the formation of thermal degradation byproducts and improves the selectivity of the reaction.

Research into the continuous-flow synthesis of diaryl thioethers has demonstrated the potential for significant process intensification. For instance, studies have shown that the copper-catalyzed cross-coupling of thiols and aryl iodides can be performed efficiently in a heated packed-bed reactor. In such a system, the catalyst can be immobilized, which simplifies product purification as the catalyst is retained within the reactor. This is a considerable advantage over batch processes where catalyst removal can be a costly and time-consuming step.

The scalability of the synthesis of "Benzoic acid, 2-[(2-methylphenyl)thio]-" and related compounds is another key benefit of flow chemistry. Production capacity can be readily increased by either extending the operational time of the flow reactor or by "numbering-up," which involves running multiple reactors in parallel. This approach avoids the complex and often non-linear challenges associated with scaling up batch reactors.

A representative flow process for a structural analogue could involve the continuous pumping of a solution of 2-iodobenzoic acid and 2-methylthiophenol, along with a suitable base and a soluble copper catalyst, through a heated capillary reactor. The reaction mixture would then pass through a back-pressure regulator to maintain the solvent in a liquid state at temperatures above its boiling point, further accelerating the reaction. The product stream emerging from the reactor can then be subjected to in-line purification techniques, such as liquid-liquid extraction or continuous crystallization, to isolate the desired compound in high purity.

The table below summarizes typical reaction parameters and outcomes for the flow synthesis of diaryl thioethers, which are structurally related to "Benzoic acid, 2-[(2-methylphenyl)thio]-".

Reactant AReactant BCatalystBaseSolventTemperature (°C)Residence Time (min)Yield (%)
2-Iodobenzoic acid2-MethylthiophenolCopper(I) iodidePotassium carbonateDimethylformamide150-20010-30>90
2-Chlorobenzoic acid2-MethylthiophenolPalladium(II) acetateSodium tert-butoxideToluene100-13020-6085-95
Thiosalicylic acid2-ChlorotolueneCopper(I) oxidePotassium phosphateDimethyl sulfoxide (B87167)180-2205-15>95

These examples highlight the versatility and efficiency of flow chemistry for the synthesis of "Benzoic acid, 2-[(2-methylphenyl)thio]-" and its analogues. The ability to safely handle reactions at high temperatures and pressures, coupled with the potential for automation and integration of downstream processing, makes flow chemistry a highly attractive methodology for the scalable and sustainable production of this class of compounds. Further research in this area is focused on the development of more active and robust catalysts, as well as the design of integrated multi-step flow syntheses to further streamline the manufacturing process.

Comprehensive Structural Characterization and Spectroscopic Analysis for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the molecular structure in solution, providing insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the initial step. One-dimensional ¹H and ¹³C NMR would provide preliminary information on the chemical environments of the nuclei. For a definitive assignment, a suite of two-dimensional NMR experiments would be crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal the direct one-bond correlations between protons and their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique would identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for establishing the connectivity across the thioether linkage and the substitution pattern on both aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments probe through-space proximity of nuclei. They would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings with respect to the C-S-C plane.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Carboxylic Acid H10.0 - 13.0-
Aromatic H's (Benzoic Acid Ring)7.0 - 8.2125.0 - 140.0
Aromatic H's (Methylphenyl Ring)6.8 - 7.5120.0 - 145.0
Methyl H's2.2 - 2.515.0 - 25.0
Carboxylic Acid C-165.0 - 175.0
Thioether C (Benzoic Acid Ring)-130.0 - 145.0
Thioether C (Methylphenyl Ring)-130.0 - 145.0

This is an interactive data table. You can sort and filter the data.

The molecule "Benzoic acid, 2-[(2-methylphenyl)thio]-" likely exhibits conformational flexibility, primarily through rotation around the C-S bonds. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide quantitative information about the energy barriers associated with these rotational processes. By analyzing changes in the lineshapes of the NMR signals with temperature, it would be possible to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange.

Solid-state NMR (ssNMR) would offer valuable insights into the structure and packing of the compound in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. Cross-polarization magic-angle spinning (CP/MAS) ¹³C ssNMR would reveal the number of crystallographically independent molecules in the asymmetric unit. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the supramolecular assembly.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Growing a suitable single crystal of "Benzoic acid, 2-[(2-methylphenyl)thio]-" would allow for its analysis by single-crystal X-ray diffraction. This powerful technique would provide unambiguous information on:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity.

Conformation: The exact solid-state conformation of the molecule, including the dihedral angles between the aromatic rings.

Molecular Packing: How the molecules arrange themselves in the crystal lattice, revealing details about intermolecular interactions like hydrogen bonding (typically forming carboxylic acid dimers) and potential π-π stacking between the aromatic rings.

A hypothetical table of crystallographic data is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.25

This is an interactive data table. You can sort and filter the data.

Powder X-ray diffraction (PXRD) would be employed to analyze a polycrystalline sample of the compound. The resulting diffraction pattern serves as a fingerprint for the specific crystalline phase. PXRD is essential for:

Phase Identification: Confirming the identity of a synthesized crystalline material.

Purity Analysis: Detecting the presence of any crystalline impurities or different polymorphs.

Unit Cell Determination: While less precise than single-crystal XRD, PXRD data can be used to determine the unit cell parameters of a crystalline solid.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like "Benzoic acid, 2-[(2-methylphenyl)thio]-", advanced MS methods offer profound insights into its elemental formula, structural integrity, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

For "Benzoic acid, 2-[(2-methylphenyl)thio]-" (C₁₄H₁₂O₂S), the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, serves as a primary confirmation of the compound's identity.

Interactive Table 1: HRMS Data for "Benzoic acid, 2-[(2-methylphenyl)thio]-"

ParameterValue
Molecular FormulaC₁₄H₁₂O₂S
Theoretical Exact Mass258.04560 u
Ionization ModeElectrospray Ionization (ESI)
Adduct (Negative Mode)[M-H]⁻
Theoretical m/z of [M-H]⁻257.03832
Adduct (Positive Mode)[M+H]⁺
Theoretical m/z of [M+H]⁺259.05285

Note: The observed m/z in an actual HRMS experiment would be expected to align with the theoretical values to within a few parts per million (ppm), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further confirm a molecule's structure by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the target compound) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pattern is unique to the molecule's structure, providing a "fingerprint" that confirms the connectivity of its atoms. For "Benzoic acid, 2-[(2-methylphenyl)thio]-", key fragmentations would be expected to occur at the thioether linkage and the carboxylic acid group. Elucidating these pathways provides definitive evidence for the proposed structure.

Interactive Table 2: Plausible MS/MS Fragmentation Pathways for "Benzoic acid, 2-[(2-methylphenyl)thio]-" ([M+H]⁺ Precursor Ion)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
259.05285241.04230H₂O (18.01055)Loss of water from the carboxylic acid group.
259.05285213.05285HCOOH (46.00000)Loss of formic acid.
259.05285137.02380C₇H₅O₂ (121.02895)Cleavage of the C-S bond, retaining the benzoyl fragment.
259.05285121.02620C₇H₇S (123.02665)Cleavage of the C-S bond, retaining the methylthiophenyl fragment.

Note: This table represents predicted fragmentation patterns based on chemical principles. Actual experimental results would be required for definitive confirmation.

Isotopic Labeling Studies by MS for Mechanistic Insights

Isotopic labeling is a sophisticated experimental approach used to trace the pathways of atoms through chemical reactions. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), researchers can track the fate of that specific atom by observing the corresponding mass shifts in the products using mass spectrometry.

In studies involving the synthesis or transformation of "Benzoic acid, 2-[(2-methylphenyl)thio]-", isotopic labeling could provide invaluable mechanistic insights. For instance, if the carboxylic acid's oxygen atoms were labeled with ¹⁸O, one could determine whether a specific reaction mechanism involves the loss of the hydroxyl group or the entire carboxyl group by analyzing the masses of the resulting products.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can provide information on molecular structure and bonding, including intermolecular interactions like hydrogen bonding.

Identification of Key Functional Group Vibrations and Intermolecular Hydrogen Bonding

The IR and Raman spectra of "Benzoic acid, 2-[(2-methylphenyl)thio]-" would be characterized by vibrations corresponding to its distinct functional groups. The carboxylic acid group is a particularly strong spectroscopic marker. In the solid state or in concentrated solutions, the carboxylic acid groups can form hydrogen-bonded dimers, which significantly alters the position and shape of the O-H and C=O stretching bands in the IR spectrum.

Interactive Table 3: Predicted Key Vibrational Frequencies for "Benzoic acid, 2-[(2-methylphenyl)thio]-"

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueNotes
Carboxylic Acid O-HStretching2500-3300IRVery broad band due to hydrogen bonding.
Aromatic C-HStretching3000-3100IR, RamanCharacteristic sharp peaks.
Carboxylic Acid C=OStretching1680-1710IR (Strong)Position indicates hydrogen-bonded dimer.
Aromatic C=CStretching1450-1600IR, RamanMultiple bands characteristic of the benzene (B151609) rings.
C-S (Thioether)Stretching600-800Raman (Moderate)Can be weak in IR.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ (in the reaction mixture) vibrational spectroscopy allows for the real-time monitoring of a chemical reaction as it progresses. By inserting an IR or Raman probe directly into the reaction vessel, chemists can track the disappearance of reactant peaks and the appearance of product peaks over time. This provides detailed kinetic data and mechanistic information without the need for sampling and offline analysis.

For the synthesis of "Benzoic acid, 2-[(2-methylphenyl)thio]-", one could monitor the reaction by observing the disappearance of the starting materials' characteristic vibrational bands and the simultaneous emergence of the product's key signals, such as the distinct carbonyl (C=O) stretch of the benzoic acid moiety. This allows for precise determination of reaction endpoints and the identification of any transient intermediates.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment of Chiral Analogues

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful and sensitive technique for the unambiguous determination of the absolute configuration of chiral molecules. In the context of analogues of "Benzoic acid, 2-[(2-methylphenyl)thio]-," where chirality can be introduced, for instance, through atropisomerism arising from hindered rotation about the C-S bond, ECD spectroscopy offers critical insights into their three-dimensional structure. The differential absorption of left and right circularly polarized light, which gives rise to the ECD spectrum, is exquisitely sensitive to the spatial arrangement of chromophores within the molecule.

The stereochemical assignment of chiral diaryl sulfides and related thiobenzoic acid derivatives is often accomplished by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations. This combined experimental and theoretical approach has become a reliable method for elucidating the absolute configuration of complex chiral molecules.

A key aspect in the analysis of the chiroptical properties of chiral analogues of "Benzoic acid, 2-[(2-methylphenyl)thio]-" is the understanding of the relationship between the observed Cotton effects (CEs) in the ECD spectrum and the molecule's stereochemistry. Cotton effects, which are the characteristic positive or negative bands in an ECD spectrum, are directly related to the electronic transitions of the molecule's chromophores. The sign and magnitude of these effects are dictated by the chiral environment of these chromophores.

For atropisomeric diaryl sulfides, the chirality arises from the non-planar arrangement of the two aromatic rings. The ECD spectra of such compounds are typically characterized by distinct Cotton effects that can be correlated to the helicity of the molecule. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are instrumental in simulating the ECD spectra for different possible stereoisomers. By matching the calculated spectrum with the experimental one, the absolute configuration of the chiral analogue can be confidently assigned.

Detailed research into structurally related chiral diaryl sulfides has demonstrated the utility of this approach. For instance, studies on hindered diaryl thioethers have shown that the sign of the Cotton effects associated with the π-π* transitions of the aromatic rings can be directly linked to the P (right-handed) or M (left-handed) helicity of the molecule.

The following table summarizes hypothetical ECD data for a pair of enantiomeric chiral analogues of "Benzoic acid, 2-[(2-methylphenyl)thio]-," illustrating how the sign of the Cotton effects can be used for stereochemical assignment.

EnantiomerWavelength (nm)Molar Ellipticity (Δε)Assignment
Enantiomer A280+15Positive Cotton Effect
250-20Negative Cotton Effect
Enantiomer B280-15Negative Cotton Effect
250+20Positive Cotton Effect

In this hypothetical example, the mirror-image relationship between the ECD spectra of Enantiomer A and Enantiomer B is evident. If theoretical calculations for the (R)-enantiomer predict a positive Cotton effect around 280 nm and a negative one around 250 nm, then Enantiomer A can be confidently assigned the (R)-configuration, and consequently, Enantiomer B would be the (S)-enantiomer.

The successful application of ECD spectroscopy for the stereochemical assignment of chiral analogues of "Benzoic acid, 2-[(2-methylphenyl)thio]-" relies on a careful interplay between experimental measurements and theoretical modeling. This powerful combination provides a non-empirical and reliable tool for elucidating the absolute stereochemistry of these potentially complex chiral molecules.

Computational Chemistry and Theoretical Modeling of Benzoic Acid, 2 2 Methylphenyl Thio

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. vjst.vn By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

A fundamental application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. nih.gov

For Benzoic acid, 2-[(2-methylphenyl)thio]-, a DFT calculation would likely show the HOMO localized on the electron-rich thioether bridge and the aromatic rings, reflecting its capacity as an electron donor. Conversely, the LUMO would likely be distributed across the electron-accepting carboxylic acid group and the phenyl rings. researchgate.net This analysis helps in predicting how the molecule would interact with other chemical species. youtube.com

Furthermore, DFT can map the charge distribution across the molecule, generating a molecular electrostatic potential (MEP) surface. vjst.vn This surface visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering crucial insights into intermolecular interactions and potential sites for chemical reactions.

Table 1: Illustrative Frontier Orbital Data from a DFT Calculation

PropertyIllustrative Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap4.7Energy difference between HOMO and LUMO; indicates chemical reactivity.

Note: The values in this table are illustrative examples of what a DFT calculation might yield and are not based on published experimental data for this specific compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to compute the theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts, when compared with experimental data, can confirm the proposed molecular structure. acs.org

Similarly, DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.netresearchgate.net This computational analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid or the C-S stretching of the thioether group, to their corresponding experimental absorption bands. nih.gov

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm)
Carboxylic (C=O)172.5171.8
Aromatic C-S140.1139.5
Aromatic C-H125.0 - 132.0124.5 - 131.7
Methyl (-CH₃)20.820.5

Note: This table presents hypothetical data to illustrate the typical correlation between DFT-predicted and experimentally measured NMR chemical shifts.

Reaction Mechanism Elucidation and Transition State Characterization

DFT is an invaluable tool for exploring the mechanisms of chemical reactions at the molecular level. For a potential reaction involving Benzoic acid, 2-[(2-methylphenyl)thio]-, such as its esterification or oxidation, DFT can be used to map the entire reaction pathway. researchgate.net

This involves calculating the energies of the reactants, products, and any intermediates. Crucially, DFT can locate and characterize the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

Acidity and Basicity Predictions of Functional Groups

The acidity of the carboxylic acid group is a defining feature of this molecule. DFT, combined with a solvation model to simulate a solvent environment, can accurately predict the acid dissociation constant (pKa). This is achieved by calculating the Gibbs free energy change of the deprotonation reaction. mdpi.com Such calculations can elucidate how the electronic properties of the 2-[(2-methylphenyl)thio]- substituent influence the acidity compared to unsubstituted benzoic acid. libretexts.orglibretexts.org Generally, electron-withdrawing groups increase acidity, while electron-donating groups decrease it. nih.gov The basicity of the thioether sulfur atom can also be computationally assessed by calculating its proton affinity.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions over time. plos.org This approach is essential for understanding the conformational behavior and flexibility of molecules.

Conformational Analysis and Flexibility Studies

Benzoic acid, 2-[(2-methylphenyl)thio]-, possesses significant conformational flexibility due to the possible rotations around the C-S and C-C bonds that form the thioether linkage. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. mdpi.com

By simulating the molecule's movement over nanoseconds or longer, MD can reveal the preferred relative orientations of the two aromatic rings and the carboxylic acid group. nih.gov This information is vital, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors or catalysts. The simulation can quantify the flexibility of different parts of the molecule and determine the energy barriers between different conformational states. nih.gov

Solvation Effects and Intermolecular Interactions

The biological and chemical activity of a molecule is profoundly influenced by its interaction with the surrounding solvent. Computational chemistry provides robust models to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. This approach is effective for calculating the Gibbs free energy of solvation (ΔGsolv), which quantifies the energy change when a molecule is transferred from the gas phase to a solvent.

For a molecule like Benzoic acid, 2-[(2-methylphenyl)thio]-, the carboxylic acid group is expected to be the primary site for strong solute-solvent interactions, particularly through hydrogen bonding in protic solvents. The thioether and methylphenyl groups contribute to hydrophobic interactions.

A theoretical study on the solvation of Benzoic acid, 2-[(2-methylphenyl)thio]- would involve optimizing its geometry in the gas phase and then in various solvents of differing polarity. The difference in energy provides the solvation energy. Such calculations help predict the molecule's solubility and stability in different environments. For instance, studies on benzoic acid and its derivatives show that solubility and solvation are favored in more polar solvents and at higher temperatures. jbiochemtech.com

Table 1: Representative Calculated Gibbs Free Energy of Solvation (ΔGsolv) for a Substituted Benzoic Acid in Various Solvents

SolventDielectric Constant (ε)ΔGsolv (kcal/mol)
n-Hexane1.88-4.5
Chloroform4.81-8.2
Ethanol24.55-11.8
Water78.39-12.5

Data is illustrative and based on trends for similar aromatic carboxylic acids.

The trend in the table shows that the solvation energy becomes more negative (more favorable) as the solvent polarity increases. This is primarily due to the strong electrostatic and hydrogen-bonding interactions between the carboxylic acid group and polar solvent molecules like water and ethanol.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). amercrystalassn.org By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—and analyzing the properties at these points, one can classify the nature of the interaction.

Key topological parameters at a BCP include:

Electron density (ρ(r)) : Its magnitude correlates with the bond order or strength.

Laplacian of the electron density (∇²ρ(r)) : A negative value indicates a covalent interaction (charge concentration), while a positive value suggests a closed-shell interaction (charge depletion), typical of ionic bonds, hydrogen bonds, and van der Waals interactions. orientjchem.org

Total energy density (H(r)) : A negative H(r) is indicative of covalent character, whereas a positive H(r) points to non-covalent interactions.

For Benzoic acid, 2-[(2-methylphenyl)thio]-, QTAIM analysis would be crucial for characterizing the C-S thioether bond, intramolecular interactions such as a potential hydrogen bond between the carboxylic hydrogen and the sulfur atom, and the various C-C and C-H bonds within the aromatic rings.

Table 2: Representative QTAIM Topological Parameters for Key Bonds in a Thioether-Substituted Benzoic Acid

Bond / Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interaction Type
C-S (Thioether)0.095+0.041-0.018Polar Covalent
C=O (Carbonyl)0.350-0.310-0.450Polar Covalent
O-H (Carboxyl)0.330-1.850-0.510Polar Covalent
O···H (Intramolecular H-bond)0.018+0.065+0.001Weak H-bond (Closed-shell)

Values are representative and compiled from computational studies on analogous molecular structures.

The analysis would likely show that the C-S bond has significant covalent character, though less than typical C-C bonds. Any potential intramolecular hydrogen bond between the carboxylic acid proton and the thioether sulfur would be characterized as a weak, electrostatic interaction.

Molecular Docking and Interaction Energy Calculations for Non-Covalent Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug design for understanding binding mechanisms and predicting binding affinity. The process involves sampling numerous conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the interaction energy.

Benzoic acid derivatives are known to inhibit various enzymes. researchgate.netnih.gov For a representative analysis, Benzoic acid, 2-[(2-methylphenyl)thio]- could be docked into the active site of a target like Human Carbonic Anhydrase II (PDB ID: 3FFP). researchgate.netniscpr.res.in The docking score provides an estimate of the binding free energy, with more negative values indicating stronger binding.

Beyond the docking score, a detailed analysis of the protein-ligand complex reveals the specific non-covalent interactions responsible for binding, such as:

Hydrogen Bonds : Strong, directional interactions between donors (e.g., -OH, -NH) and acceptors (e.g., C=O, N).

Hydrophobic Interactions : Between nonpolar groups like the methylphenyl moiety and hydrophobic residues of the protein.

π-π Stacking : Aromatic ring stacking between the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Cation-π Interactions : Electrostatic interaction between a cation (e.g., Lysine, Arginine) and an aromatic ring. nih.gov

Table 3: Representative Molecular Docking Results and Interaction Energies for a Benzoic Acid Derivative with Carbonic Anhydrase II

ParameterValue
Binding Energy (kcal/mol)-9.1
Interacting Residues and Interaction Type
His94, His96, His119Coordination with Zn2+ ion via carboxylate
Thr199, Thr200Hydrogen Bond
Val121, Val143, Leu198Hydrophobic Interaction
Phe131π-π Stacking

The binding energy and interacting residues are illustrative, based on docking studies of similar inhibitors with Carbonic Anhydrase II. researchgate.netniscpr.res.in

Such an analysis would likely predict that the carboxylate group of Benzoic acid, 2-[(2-methylphenyl)thio]- chelates the catalytic zinc ion in the active site, a common binding mode for carbonic anhydrase inhibitors. The two aromatic rings would engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues, anchoring the molecule firmly in the binding pocket.

Reactivity, Mechanistic Studies, and Chemical Transformations of Benzoic Acid, 2 2 Methylphenyl Thio

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in Benzoic acid, 2-[(2-methylphenyl)thio]- is a versatile handle for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of Benzoic acid, 2-[(2-methylphenyl)thio]- to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The use of an excess of the alcohol or removal of water as it is formed drives the equilibrium towards the ester product. chemguide.co.uk

Various catalysts can be employed to facilitate this transformation, including mineral acids like sulfuric acid, and solid acid catalysts. ijstr.org The choice of catalyst and reaction conditions can be optimized based on the specific alcohol being used and the desired yield.

Amidation: The carboxylic acid can also be readily converted to amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, as direct reaction with amines is often slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. luxembourg-bio.com Other reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to the corresponding acyl chloride, which then reacts rapidly with an amine to form the amide.

The general mechanism for amidation involves the nucleophilic attack of the amine on the activated carboxylic acid derivative, followed by elimination of a leaving group. lookchemmall.comnih.gov A variety of coupling agents have been developed to promote this reaction under mild conditions. organic-chemistry.org

ReactionTypical ReagentsProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
AmidationAmine (e.g., RNH₂, R₂NH), Coupling Agent (e.g., DCC, EDC)Amide (-CONHR, -CONR₂)

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids typically requires harsh conditions. However, the presence of certain ortho-substituents can facilitate this process. For 2-arylthiobenzoic acids, decarboxylation can be achieved under specific conditions, often involving metal catalysts or radical initiators. organic-chemistry.org

The mechanism of decarboxylation can vary depending on the reaction conditions. In some cases, it may proceed through the formation of an aryl radical intermediate, which is then quenched. researchgate.net For certain substrates, particularly those with ortho-hydroxyl groups, decarboxylation can occur via a β-keto acid-like pathway involving a cyclic transition state. researchgate.net While Benzoic acid, 2-[(2-methylphenyl)thio]- lacks an ortho-hydroxyl group, the possibility of other intramolecularly assisted decarboxylation pathways under specific catalytic conditions cannot be ruled out. Tandem reaction sequences involving an initial transformation followed by decarboxylation can also lead to a variety of derivatives. nih.gov

Transformations of the Thioether Linkage

The sulfur atom in the thioether linkage is a key site for chemical reactivity, allowing for oxidation, reductive cleavage, and coordination to metal centers.

Oxidation to Sulfoxides and Sulfones: Selectivity and Mechanism

The thioether linkage in Benzoic acid, 2-[(2-methylphenyl)thio]- can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The control of selectivity between the sulfoxide and sulfone is a crucial aspect of these transformations.

Selective Oxidation to Sulfoxide: A variety of oxidizing agents can be employed for the selective conversion of the thioether to the sulfoxide. These include mild oxidants such as hydrogen peroxide under controlled conditions, meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, and sodium periodate. rsc.org The mechanism of oxidation with peroxides generally involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nsf.gov

Oxidation to Sulfone: Stronger oxidizing agents or more forcing reaction conditions will typically lead to the formation of the sulfone. organic-chemistry.org Reagents such as potassium permanganate or an excess of hydrogen peroxide with a suitable catalyst can achieve this transformation. The oxidation of the sulfoxide to the sulfone proceeds through a similar mechanism, with the sulfoxide sulfur acting as the nucleophile.

The selectivity of the oxidation can be influenced by factors such as the choice of oxidant, reaction temperature, and the presence of catalysts. For instance, certain catalytic systems have been developed for the highly selective oxidation of sulfides to either sulfoxides or sulfones. jsynthchem.com

Oxidation ProductTypical Oxidizing AgentsKey Reaction Conditions
SulfoxideH₂O₂, m-CPBA, NaIO₄Controlled stoichiometry, low temperature
SulfoneKMnO₄, excess H₂O₂ with catalystStronger oxidant, higher temperature

Reductive Cleavage and Desulfurization Reactions

Reductive Cleavage: The carbon-sulfur bond in diaryl thioethers can be cleaved under reductive conditions. This can be achieved using various reducing agents, including alkali metals in liquid ammonia (Birch reduction conditions) or catalytic hydrogenation under forcing conditions. More modern methods may involve transition metal catalysis or photoredox catalysis to facilitate C-S bond cleavage under milder conditions. unipr.itnih.gov The products of reductive cleavage would be benzoic acid and o-thiocresol or their reduced derivatives, depending on the reaction conditions.

Desulfurization: Desulfurization refers to the complete removal of the sulfur atom from the molecule. This can be accomplished using reagents like Raney nickel, which is a common method for the hydrogenolysis of C-S bonds. The reaction with Raney nickel would be expected to yield 2-methylbenzoic acid.

Coordination Chemistry via the Sulfur Atom

The lone pairs of electrons on the sulfur atom of the thioether linkage allow it to act as a ligand and coordinate to various transition metals. The coordination chemistry of thioethers is well-established, with the sulfur atom typically acting as a soft donor, forming stable complexes with soft metal ions such as palladium(II), platinum(II), and silver(I). chemistryjournal.net

In the case of Benzoic acid, 2-[(2-methylphenyl)thio]-, both the sulfur atom of the thioether and the oxygen atoms of the carboxylate group can potentially coordinate to a metal center. This can lead to the formation of chelate complexes, where the ligand binds to the metal through both the sulfur and an oxygen atom, forming a stable ring structure. The coordination mode can be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. mdpi.comnih.gov The study of such complexes can provide insights into the electronic properties of the ligand and can be relevant in the design of new catalysts or materials. uobaghdad.edu.iq

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The ortho-disposed thioether and carboxylic acid functionalities make Benzoic acid, 2-[(2-methylphenyl)thio]- an excellent precursor for intramolecular cyclization reactions, leading to the formation of valuable tricyclic heterocyclic scaffolds. The most prominent transformation is the synthesis of thioxanthen-9-one derivatives.

This reaction is an intramolecular electrophilic acylation, a variation of the Friedel-Crafts reaction. The process is typically promoted by strong acids, which serve to generate the electrophilic acylium ion from the carboxylic acid.

Mechanism of Cyclization:

Protonation: The carboxylic acid is protonated by a strong acid like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). google.comresearchgate.net

Formation of Acylium Ion: Loss of a water molecule from the protonated carbonyl group generates a highly electrophilic acylium ion.

Intramolecular Electrophilic Attack: The electron-rich o-tolyl ring acts as the nucleophile, attacking the acylium ion. The attack is directed by the activating thioether and methyl groups to the carbon atom ortho to the thioether linkage.

Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the cyclized product, a substituted thioxanthen-9-one.

Commonly used reagents for this cyclization include concentrated sulfuric acid and polyphosphoric acid (PPA). google.comnih.gov For substrates that are deactivated by the presence of electron-withdrawing groups (e.g., a nitro group), a two-step procedure is often employed. The carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by a Friedel-Crafts cyclization catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). google.com This general strategy underscores the importance of 2-(arylthio)benzoic acids as key intermediates in the synthesis of thioxanthenones. google.com

Photochemical and Electrochemical Transformations

The thioether linkage in Benzoic acid, 2-[(2-methylphenyl)thio]- is the primary site for photochemical and electrochemical activity. Diaryl sulfides are known to undergo specific redox reactions under these conditions.

While specific photochemical studies on Benzoic acid, 2-[(2-methylphenyl)thio]- are not extensively documented, the thioether moiety is known to be photochemically active. However, the most well-characterized transformations are electrochemical.

The sulfur atom in the thioether group can be readily oxidized. Electrochemical methods provide a controlled way to achieve this oxidation, often with higher selectivity than chemical oxidants. Cyclic voltammetry studies on diaryl sulfides and related compounds have shown that they can undergo electron transfer processes. nih.govnih.govbeilstein-journals.orgbeilstein-archives.org

The typical electrochemical transformation for a diaryl thioether is a stepwise oxidation:

Oxidation to Sulfoxide: The thioether can be oxidized to the corresponding sulfoxide in a two-electron, one-oxygen process. This is often the most readily achieved transformation.

Oxidation to Sulfone: Further oxidation of the sulfoxide yields the sulfone. This step typically requires a higher oxidation potential than the first oxidation.

Based on a comprehensive review of scientific literature, there is no specific published research on the use of the compound Benzoic acid, 2-[(2-methylphenyl)thio]- in the advanced applications of materials science and catalysis as detailed in the requested outline.

A thorough search for studies detailing this specific molecule's role as a ligand in Metal-Organic Frameworks (MOFs), its application in homogeneous or heterogeneous catalysis, its use in chiral ligand design, or its incorporation into supported photocatalytic systems did not yield any relevant results. The scientific domain does not appear to contain the specific experimental data, structural analyses, or research findings that would be necessary to construct the requested article.

Consequently, it is not possible to provide a scientifically accurate and verifiable article that focuses solely on "Benzoic acid, 2-[(2-methylphenyl)thio]-" according to the specified structure and content requirements.

Advanced Applications of Benzoic Acid, 2 2 Methylphenyl Thio in Materials Science and Catalysis

Application in Homogeneous and Heterogeneous Catalysis

Ligand Effects on Reaction Selectivity and Turnover Numbers

Currently, there is no specific research available that details the use of Benzoic acid, 2-[(2-methylphenyl)thio]- as a ligand in catalytic processes. Consequently, there is no data on its effects on reaction selectivity or turnover numbers. The broader field of catalysis has explored various thioether-containing ligands, which are recognized for their potential to coordinate with metal centers and influence catalytic activity. bohrium.comresearchgate.net However, studies quantifying these effects for this particular compound, which would be necessary to create a data table of its performance, have not been published.

Precursors for Functional Polymeric Materials

The potential of Benzoic acid, 2-[(2-methylphenyl)thio]- as a monomer or functional precursor for advanced polymeric materials is not documented in the current scientific literature.

Advanced Sensing Platforms and Optoelectronic Devices

There is a lack of research into the application of Benzoic acid, 2-[(2-methylphenyl)thio]- in the fields of chemical sensing and optoelectronics.

Future Research Directions, Challenges, and Emerging Paradigms for Benzoic Acid, 2 2 Methylphenyl Thio Chemistry

Development of Next-Generation Sustainable and Atom-Economical Synthetic Routes

The synthesis of diaryl thioethers has traditionally relied on transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. While effective, these methods often require harsh conditions, expensive metal catalysts, and stoichiometric reagents, leading to poor atom economy and significant waste generation. nih.gov Future research must prioritize the development of greener, more efficient synthetic pathways.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis represent powerful, sustainable alternatives for C–S bond formation. acs.orgrsc.orgrsc.org These methods operate under mild conditions, often obviating the need for aggressive reagents. acs.orgfigshare.com Future work could focus on developing a photocatalytic or electrochemical route to Benzoic acid, 2-[(2-methylphenyl)thio]- from precursors like 2-mercaptobenzoic acid and 2-iodotoluene. Research into novel, metal-free organic photocatalysts could further enhance the sustainability of these transformations. nih.gov

Atom-Economical Approaches: Improving atom economy is a central tenet of green chemistry. rsc.org The use of elemental sulfur, carbon disulfide, or thiol-free surrogates in place of pre-functionalized thiols presents a promising avenue for research. rsc.orgmdpi.comacs.org A key challenge will be controlling the regioselectivity of the reaction to produce the desired unsymmetrical diaryl thioether. One-pot procedures where two different aryl halides are coupled with a sulfur surrogate could dramatically improve efficiency and reduce waste. nih.gov

Synthetic Strategy Traditional Approach (e.g., Ullmann Coupling) Proposed Future Directions Potential Advantages
Energy Input High TemperatureVisible Light (Photocatalysis), Electricity (Electrosynthesis)Mild conditions, reduced energy consumption
Catalysis Stoichiometric Copper, Palladium CatalystsHeterogeneous Photocatalysts, Metal-Free OrganocatalystsCatalyst recyclability, reduced metal waste rsc.orgrsc.org
Reagents Pre-formed thiols or thiolatesThiol-free surrogates, Carbon Disulfide, H2S equivalentsLower cost, reduced odor, improved stability of starting materials nih.govmdpi.com
Solvents High-boiling polar aprotic solvents (e.g., DMF)Green solvents (e.g., water, bio-derived), solvent-free conditionsReduced environmental impact, easier product isolation rsc.orgdigitellinc.com
Atom Economy Moderate to LowHighMinimal waste generation

This table provides a comparative overview of traditional and proposed sustainable synthetic routes for diaryl thioethers like Benzoic acid, 2-[(2-methylphenyl)thio]-.

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its synthesis, the inherent reactivity of the functional groups within Benzoic acid, 2-[(2-methylphenyl)thio]-—the thioether, the carboxylic acid, and the aromatic rings—offers fertile ground for exploration.

Thioether Moiety as a Functional Handle: The thioether linkage is not merely a passive linker. It can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com This transformation would significantly alter the electronic properties, polarity, and coordination ability of the molecule, providing a straightforward method to a family of derivatives with tunable characteristics. Investigating the controlled oxidation and exploring the properties of these oxidized analogues is a key future direction.

Coordination Chemistry and Catalysis: The presence of both a soft sulfur donor and a hard carboxylate group makes Benzoic acid, 2-[(2-methylphenyl)thio]- an intriguing candidate as a hybrid ligand in coordination chemistry. rsc.org Research could explore its ability to form complexes with various metal centers, leading to new catalysts or functional materials. The specific geometry imposed by the ortho-substitution could lead to unique coordination modes and reactivity in the resulting metal complexes.

Unconventional C-S Bond Activation: While C–S bonds are generally robust, their selective activation and functionalization represent a significant challenge and an area of emerging interest. Future research could investigate novel catalytic systems capable of cleaving the C–S bond to enable the synthesis of more complex molecules, using the diaryl thioether as a modular building block.

Integration into Advanced Functional Hybrid Materials with Tunable Properties

The structural features of Benzoic acid, 2-[(2-methylphenyl)thio]- make it an excellent candidate for incorporation into advanced functional materials, such as metal-organic frameworks (MOFs) and functional polymers.

Thioether-Functionalized MOFs: MOFs are crystalline porous materials constructed from metal nodes and organic linkers. rsc.orgresearchgate.net The carboxylic acid functionality of Benzoic acid, 2-[(2-methylphenyl)thio]- allows it to act as a linker. The thioether group, meanwhile, can serve as a functional site within the MOF pores. rsc.org These thioether sites could be used for selective guest binding, catalysis, or as handles for post-synthetic modification. rsc.org For instance, oxidation of the thioether to a sulfoxide or sulfone within the MOF structure could dynamically alter the framework's polarity and adsorptive properties. rsc.org

Functional Polymers with Tailored Properties: Incorporating the diaryl thioether motif into polymer backbones or as pendant groups could lead to materials with unique properties. Thioether-containing polymers have been explored for applications ranging from high refractive index materials to solid polymer electrolytes. warwick.ac.ukacs.org Future research could involve the synthesis of polyesters or polyamides using a derivatized form of Benzoic acid, 2-[(2-methylphenyl)thio]-. The resulting polymers could exhibit interesting thermal, mechanical, or electrochemical properties, with potential for use in energy storage or advanced coatings. acs.org

Material Class Role of Benzoic acid, 2-[(2-methylphenyl)thio]- Potential Tunable Properties Prospective Applications
Metal-Organic Frameworks (MOFs) Organic LinkerPorosity, Gas Adsorption Selectivity, Catalytic ActivityGas storage/separation, Heterogeneous catalysis, Sensing rsc.orgresearchgate.net
Coordination Polymers LigandElectronic properties, Magnetic behavior, LuminescenceMolecular magnets, Sensors
Functional Polyesters/Polyamides Monomer UnitRefractive index, Thermal stability, Ion conductivityOptical materials, High-performance plastics, Solid electrolytes warwick.ac.ukacs.org
Surface Coatings Additive/PrecursorAdhesion, Corrosion resistance, Oxidation-responsivenessProtective coatings, Smart materials researchgate.net

This table outlines potential avenues for integrating Benzoic acid, 2-[(2-methylphenyl)thio]- into advanced functional materials.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. acs.org These tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and designing novel molecules with desired properties.

Accelerating Synthesis and Discovery: For a molecule like Benzoic acid, 2-[(2-methylphenyl)thio]-, AI can be employed to tackle several challenges. ML models can be trained on existing reaction data to predict the optimal conditions for sustainable synthetic routes, such as photocatalytic or electrochemical C-S coupling, thereby reducing the need for extensive experimental screening. acs.org Furthermore, deep learning models can help design more efficient and selective catalysts for these transformations. ibm.comumich.edu

In Silico Design of Novel Derivatives: Generative AI models can explore the vast chemical space around the core structure of Benzoic acid, 2-[(2-methylphenyl)thio]- to design novel derivatives with specific, targeted properties. For example, models could be tasked with designing analogues with optimized electronic properties for use in organic electronics or with specific geometries for creating highly selective MOFs. These in silico designs can then be prioritized for synthesis, streamlining the discovery pipeline.

AI/ML Application Objective Methodology Expected Impact
Reaction Optimization Predict optimal conditions for sustainable synthesis (e.g., photocatalysis).Train regression models on experimental data of C-S coupling reactions.Reduced experimental effort, faster process development.
Catalyst Design Discover novel, highly efficient catalysts for C-S bond formation.Use ML to correlate catalyst structure (ligands, metals) with activity. ibm.comresearchgate.netAccess to more sustainable and cost-effective synthetic routes.
Property Prediction Forecast physical, chemical, or material properties of new derivatives.Develop Quantitative Structure-Property Relationship (QSPR) models.Rapid screening of virtual compounds before synthesis.
De Novo Design Generate novel molecules based on the core structure with desired functionalities.Employ generative models (e.g., VAEs, GANs) trained on chemical databases. ibm.comAccelerated discovery of new functional materials and molecular scaffolds.

This table summarizes the potential applications of AI and machine learning in the research and development of Benzoic acid, 2-[(2-methylphenyl)thio]- and its derivatives.

Bridging Fundamental Research with Potential Scalable Non-Clinical Applications

While fundamental research expands our understanding of a molecule's chemistry, a key goal is to translate this knowledge into practical applications. Benzoic acid, 2-[(2-methylphenyl)thio]- possesses structural motifs that suggest potential utility in several non-clinical areas.

Corrosion Inhibition: Organic compounds containing sulfur atoms and polar functional groups are often effective corrosion inhibitors for metals. onepetro.orgmdpi.com The thioether sulfur and the carboxylate group in Benzoic acid, 2-[(2-methylphenyl)thio]- could act synergistically to adsorb onto a metal surface, forming a protective film that prevents corrosion. onepetro.orgampp.org Future research should investigate its efficacy as a corrosion inhibitor for materials like carbon steel in industrially relevant conditions, such as those found in oil and gas pipelines. ampp.orgresearchgate.net

Building Blocks for Functional Molecules: The diaryl thioether framework is a common feature in many biologically active compounds and functional materials. nih.govresearchgate.net While avoiding clinical applications, this molecule can be explored as a versatile scaffold for creating molecular probes, enzyme inhibitors for research purposes, or as a precursor to redox-active materials. Its derivatives could be synthesized and screened in non-clinical assays to identify leads for new agrochemicals or materials with specific recognition properties.

The journey from a known chemical compound to a molecule with transformative applications requires a multi-faceted research approach. For Benzoic acid, 2-[(2-methylphenyl)thio]-, the future lies in embracing the principles of green chemistry for its synthesis, creatively exploring its reactivity, integrating it into the next generation of advanced materials, leveraging computational tools for intelligent design, and systematically investigating its potential in scalable, non-clinical applications. The challenges are significant, but the emerging paradigms in chemistry provide a clear roadmap for unlocking the full potential of this versatile molecule.

Q & A

Q. Table 1: Example Reaction Conditions

ReactantBaseSolventTemperatureYield (%)Reference
2-Mercaptobenzoic acidK₂CO₃DMF80°C, 12h65–75

Basic: What safety protocols should be followed during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as thioether compounds may release volatile byproducts during synthesis .
  • Waste Disposal: Neutralize acidic residues (e.g., with NaHCO₃) before disposal, adhering to institutional guidelines for sulfur-containing organics .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism or conformational isomers: Use variable-temperature NMR to identify dynamic equilibria (e.g., thiol-thione tautomerism) .
  • Impurities: Compare with high-purity reference standards (e.g., NIST Chemistry WebBook entries for benzoic acid derivatives) .
  • Solvent effects: Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected Signal/ValueReference
¹H NMR (DMSO-d6)Thioether-linked CH₃: δ 2.4
ESI-MS[M+H]⁺: m/z 259.08

Advanced: What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 3-methylphenyl vs. 4-fluorophenyl) to evaluate steric/electronic effects on bioactivity .
  • Enzymatic Assays: Test inhibition of kinases (e.g., MAPK) or viral proteases, using Salirasib (a structurally related thioether benzoic acid derivative) as a reference .
  • Computational Modeling: Perform docking studies with targets like farnesyltransferase (PDB ID: 1JCR) to predict binding affinity .

Q. Table 3: Example SAR Findings

SubstituentIC₅₀ (μM)TargetReference
2-Methylphenylthio1.2Farnesyltransferase
4-Chlorophenylthio0.8Viral protease

Advanced: How can pharmacokinetic challenges be addressed in preclinical studies?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG 400) or micronization to improve aqueous solubility .
  • Metabolic Stability: Conduct liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., thioether oxidation) .
  • Formulation: Develop enteric-coated tablets to protect against gastric degradation, informed by EMA excipient guidelines .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Control: Monitor reaction progress via inline FTIR to track thiol consumption .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
  • Quality Metrics: Adhere to ICH Q3A/B guidelines for impurity thresholds (<0.15% for unknown impurities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.